1-(4-Methoxyphenyl)-4-[2-phenyl-2-({[3-(trifluoromethyl)benzoyl]oxy}imino)ethyl]piperazine
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Overview
Description
1-(4-Methoxyphenyl)-4-[2-phenyl-2-({[3-(trifluoromethyl)benzoyl]oxy}imino)ethyl]piperazine is a complex organic compound with potential applications in various scientific fields. Its structure includes a piperazine ring substituted with a methoxyphenyl group and a phenyl group, along with a trifluoromethylbenzoyloxyimino moiety. This compound is of interest due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4-[2-phenyl-2-({[3-(trifluoromethyl)benzoyl]oxy}imino)ethyl]piperazine typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Substitution with the methoxyphenyl group: This step involves the nucleophilic substitution of the piperazine ring with 4-methoxyphenyl halide under basic conditions.
Introduction of the phenyl group: This can be done through a Friedel-Crafts alkylation reaction.
Addition of the trifluoromethylbenzoyloxyimino moiety: This step involves the reaction of the intermediate compound with 3-(trifluoromethyl)benzoyl chloride and hydroxylamine under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-4-[2-phenyl-2-({[3-(trifluoromethyl)benzoyl]oxy}imino)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The imino group can be reduced to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Formation of 1-(4-Hydroxyphenyl)-4-[2-phenyl-2-({[3-(trifluoromethyl)benzoyl]oxy}imino)ethyl]piperazine.
Reduction: Formation of 1-(4-Methoxyphenyl)-4-[2-phenyl-2-({[3-(trifluoromethyl)benzoyl]amino)ethyl]piperazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-[2-phenyl-2-({[3-(trifluoromethyl)benzoyl]oxy}imino)ethyl]piperazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The trifluoromethyl group may enhance its binding affinity to certain proteins or enzymes, while the piperazine ring may facilitate its interaction with biological membranes. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-4-[2-phenyl-2-(hydroxyimino)ethyl]piperazine
- 1-(4-Methoxyphenyl)-4-[2-phenyl-2-(amino)ethyl]piperazine
- 1-(4-Methoxyphenyl)-4-[2-phenyl-2-(trifluoromethyl)ethyl]piperazine
Comparison: 1-(4-Methoxyphenyl)-4-[2-phenyl-2-({[3-(trifluoromethyl)benzoyl]oxy}imino)ethyl]piperazine is unique due to the presence of the trifluoromethylbenzoyloxyimino moiety, which may confer distinct chemical and biological properties compared to its analogs. This compound’s unique structure may result in different reactivity and biological activity, making it a valuable subject for further research.
Properties
IUPAC Name |
[(E)-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-phenylethylidene]amino] 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F3N3O3/c1-35-24-12-10-23(11-13-24)33-16-14-32(15-17-33)19-25(20-6-3-2-4-7-20)31-36-26(34)21-8-5-9-22(18-21)27(28,29)30/h2-13,18H,14-17,19H2,1H3/b31-25- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMACSOTHOSEQO-GDWJVWIDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=NOC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C/C(=N/OC(=O)C3=CC(=CC=C3)C(F)(F)F)/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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